An In-depth Technical Guide to the Synthesis and Characterization of N-Succinyl-L-tyrosine for Research Applications
An In-depth Technical Guide to the Synthesis and Characterization of N-Succinyl-L-tyrosine for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Succinyl-L-tyrosine is a derivative of the amino acid L-tyrosine that holds potential for various research applications, including its use as a standard in metabolic studies and as a building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical synthesis of N-Succinyl-L-tyrosine, detailed protocols for its characterization, and an exploration of its potential role in cellular signaling pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to synthesize, identify, and utilize this compound in their research endeavors.
Introduction
N-acyl amino acids are a class of molecules that have garnered significant interest in various scientific fields due to their diverse biological activities and applications. N-Succinyl-L-tyrosine, a derivative formed by the acylation of the amino group of L-tyrosine with a succinyl group, is a compound of interest for several reasons. It has been identified as a byproduct in the fermentation process leading to clavulanic acid, highlighting its presence in biological systems under certain conditions.[1][2] Furthermore, enzymatic "green synthesis" methods have been explored for its production, suggesting its potential as a taste enhancer.[3] For research purposes, N-Succinyl-L-tyrosine can serve as a valuable impurity standard for the quality control of drug products and as a tool to investigate metabolic pathways.[4]
This guide provides a detailed methodology for the chemical synthesis of N-Succinyl-L-tyrosine via the reaction of L-tyrosine with succinic anhydride under basic conditions. It further outlines a comprehensive characterization workflow employing modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Finally, this document explores the potential biological relevance of N-Succinyl-L-tyrosine by examining the well-established signaling pathways of its constituent molecule, succinate.
Synthesis of N-Succinyl-L-tyrosine
The synthesis of N-Succinyl-L-tyrosine is achieved through the nucleophilic acyl substitution reaction between L-tyrosine and succinic anhydride. The amino group of L-tyrosine acts as the nucleophile, attacking one of the carbonyl carbons of the succinic anhydride ring, leading to the formation of an amide bond. The reaction is typically carried out in an aqueous basic solution to deprotonate the amino group, thereby increasing its nucleophilicity, and to solubilize the starting materials.
Experimental Protocol: Chemical Synthesis
This protocol is based on established methods for the N-acylation of amino acids.
Materials:
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L-Tyrosine
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Succinic Anhydride
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Sodium Hydroxide (NaOH)
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Hydrochloric Acid (HCl), concentrated
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Deionized Water
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Ethanol
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Standard laboratory glassware (beakers, flasks, etc.)
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Magnetic stirrer and stir bar
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pH meter or pH paper
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Ice bath
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Büchner funnel and filter paper
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Rotary evaporator
Procedure:
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Dissolution of L-Tyrosine: In a beaker, dissolve L-tyrosine in a 2M aqueous solution of sodium hydroxide with stirring until a clear solution is obtained. The basic conditions deprotonate the amino group of L-tyrosine, making it a more potent nucleophile.
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Reaction with Succinic Anhydride: While monitoring the pH and maintaining it in the range of 8-10 with the dropwise addition of 2M NaOH, slowly add succinic anhydride to the L-tyrosine solution in small portions. The reaction is exothermic, so the addition should be controlled to maintain the temperature below 30°C, using an ice bath if necessary.
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Reaction Completion: After the complete addition of succinic anhydride, continue stirring the reaction mixture at room temperature for 2-3 hours to ensure the reaction goes to completion.
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Acidification and Precipitation: After the reaction is complete, cool the mixture in an ice bath and acidify it to a pH of approximately 2 by the slow, dropwise addition of concentrated hydrochloric acid. The acidification protonates the carboxyl groups, causing the N-Succinyl-L-tyrosine product to precipitate out of the solution as a white solid.
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Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any inorganic salts.
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Purification by Recrystallization: Transfer the crude product to a flask and add a minimal amount of hot water or an ethanol/water mixture to dissolve it completely. Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization.
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Final Product Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain pure N-Succinyl-L-tyrosine.
Synthesis Workflow Diagram
Caption: Workflow for the chemical synthesis and purification of N-Succinyl-L-tyrosine.
Characterization of N-Succinyl-L-tyrosine
Thorough characterization is essential to confirm the identity and purity of the synthesized N-Succinyl-L-tyrosine. The following analytical techniques are recommended.
Physicochemical Properties
A summary of the key physicochemical properties of N-Succinyl-L-tyrosine is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₅NO₆ | [1] |
| Molecular Weight | 281.26 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Purity (typical) | ≥97% | [2] |
| CAS Number | 374816-32-7 | [1][2][4] |
Spectroscopic and Chromatographic Data
The following tables summarize the expected data from various analytical techniques used to characterize N-Succinyl-L-tyrosine. Note that experimental values may vary slightly depending on the specific instrumentation and conditions used.
Table 3.2.1: Predicted ¹H NMR Data (in D₂O)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.15 | d | 2H | Aromatic protons (ortho to -CH₂) |
| ~6.85 | d | 2H | Aromatic protons (ortho to -OH) |
| ~4.50 | dd | 1H | α-proton of tyrosine |
| ~3.10 | dd | 1H | β-proton of tyrosine (diastereotopic) |
| ~2.95 | dd | 1H | β-proton of tyrosine (diastereotopic) |
| ~2.60 | t | 2H | Methylene protons of succinyl (-CH₂-CO-) |
| ~2.50 | t | 2H | Methylene protons of succinyl (-CH₂-CO-) |
Table 3.2.2: Predicted ¹³C NMR Data (in D₂O)
| Chemical Shift (ppm) | Assignment |
| ~178 | Carboxyl carbon (tyrosine) |
| ~177 | Carboxyl carbon (succinyl) |
| ~175 | Amide carbonyl carbon |
| ~156 | Aromatic carbon (C-OH) |
| ~131 | Aromatic carbons (ortho to -CH₂) |
| ~128 | Aromatic carbon (ipso to -CH₂) |
| ~116 | Aromatic carbons (ortho to -OH) |
| ~56 | α-carbon of tyrosine |
| ~37 | β-carbon of tyrosine |
| ~32 | Methylene carbon of succinyl (-CH₂-CO-) |
| ~31 | Methylene carbon of succinyl (-CH₂-CO-) |
Table 3.2.3: Mass Spectrometry Data (Electrospray Ionization - Negative Mode)
| m/z | Interpretation |
| 280.08 | [M-H]⁻ (deprotonated molecular ion) |
| 236.09 | [M-H-CO₂]⁻ (loss of carbon dioxide) |
| 180.06 | [Tyrosine-H]⁻ (cleavage of the amide bond) |
| 134.05 | Fragment of the tyrosine side chain |
| 115.00 | [Succinate-H]⁻ (cleavage of the amide bond) |
Table 3.2.4: HPLC Parameters
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 274 nm |
| Injection Volume | 10 µL |
Experimental Protocols: Characterization
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 10-20 mg of N-Succinyl-L-tyrosine in 0.5-0.7 mL of deuterium oxide (D₂O).
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Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
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Data Analysis: Process the spectra to identify the chemical shifts, multiplicities, and integrations of the signals. Compare the obtained spectra with the predicted data and the spectra of the starting material (L-tyrosine) to confirm the succinylation of the amino group.
3.3.2. Mass Spectrometry (MS)
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Sample Preparation: Prepare a dilute solution of N-Succinyl-L-tyrosine in a suitable solvent such as a water/acetonitrile mixture.
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Instrumentation: Analyze the sample using an electrospray ionization mass spectrometer (ESI-MS), typically coupled to a liquid chromatography system (LC-MS). Operate the instrument in both positive and negative ion modes to obtain comprehensive data.
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Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the compound. Analyze the fragmentation pattern to further corroborate the structure.
3.3.3. High-Performance Liquid Chromatography (HPLC)
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Sample Preparation: Prepare a stock solution of N-Succinyl-L-tyrosine in the mobile phase and perform serial dilutions to create calibration standards.
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Instrumentation: Use a standard HPLC system equipped with a UV detector.
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Data Analysis: Inject the sample and standards to determine the retention time and purity of the synthesized compound. The retention time can be used for identification, and the peak area can be used for quantification and purity assessment.
Potential Signaling Pathways
While the direct signaling roles of N-Succinyl-L-tyrosine are not well-defined, the biological activities of succinate are extensively studied. Extracellular succinate can act as a signaling molecule by activating the G protein-coupled receptor SUCNR1 (also known as GPR91). This receptor is expressed in various tissues, including the kidneys, liver, and immune cells. The activation of SUCNR1 can trigger multiple downstream signaling cascades, suggesting that N-Succinyl-L-tyrosine, if it can be hydrolyzed to release succinate or act as a succinate analog, could potentially modulate these pathways.
Succinate Receptor (SUCNR1) Signaling
The activation of SUCNR1 by succinate leads to the coupling of G proteins, primarily from the Gq and Gi families.
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Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺ and the activation of protein kinase C (PKC) by DAG can modulate a variety of cellular processes, including inflammation and cell proliferation.
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Gi Pathway: The Gi protein, upon activation, inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels can affect the activity of protein kinase A (PKA) and other cAMP-dependent pathways, influencing processes such as cell metabolism and gene expression.
Signaling Pathway Diagram
Caption: Potential signaling pathway initiated by extracellular succinate via the SUCNR1 receptor.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of N-Succinyl-L-tyrosine for research purposes. The described chemical synthesis protocol offers a straightforward and reproducible method for obtaining this compound. The comprehensive characterization workflow, employing NMR, MS, and HPLC, ensures the identity and purity of the synthesized product. Furthermore, the exploration of the succinate signaling pathway provides a basis for investigating the potential biological activities of N-Succinyl-L-tyrosine. This guide is intended to be a valuable resource for researchers in chemistry, biology, and pharmacology who are interested in utilizing N-Succinyl-L-tyrosine in their studies.
References
- 1. N-Succinyl-L-tyrosine | C13H15NO6 | CID 9900373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Green synthesis of N-succinyl-L-tyrosine: Decoding its taste-enhancing effects and mechanisms via sensory evaluation and molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Succinyl-L-tyrosine | 374816-32-7 | IS27922 | Biosynth [biosynth.com]
